2-Cyclohexyl-5-methylpyrazine
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Overview
Description
2-Cyclohexyl-5-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are a class of nitrogen-containing heterocycles known for their aromatic properties and diverse applications in various fields. The compound’s molecular formula is C11H16N2, and it has a molecular weight of 176.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-5-methylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2,5-dimethylpyrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-5-methylpyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed:
Oxidation: Pyrazine oxides.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Halogenated pyrazines or other substituted derivatives.
Scientific Research Applications
2-Cyclohexyl-5-methylpyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways or exhibit antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
- 2-Ethyl-5-methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3-Diethyl-5-methylpyrazine
Comparison: 2-Cyclohexyl-5-methylpyrazine is unique due to its cyclohexyl substituent, which imparts distinct chemical and physical properties compared to other pyrazines. This structural difference can influence its reactivity, biological activity, and applications. For instance, the cyclohexyl group may enhance its lipophilicity, making it more suitable for certain biological applications .
Properties
CAS No. |
32184-53-5 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-cyclohexyl-5-methylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
YTBFGVVZOQOLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2CCCCC2 |
Origin of Product |
United States |
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